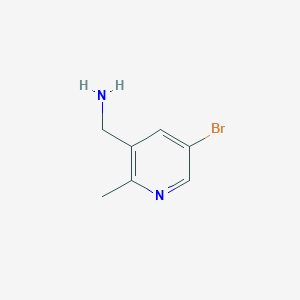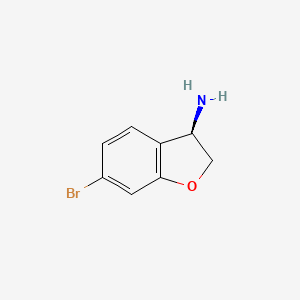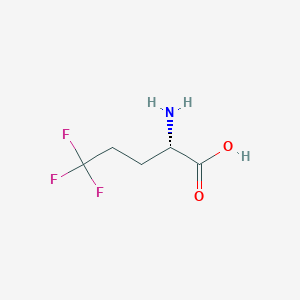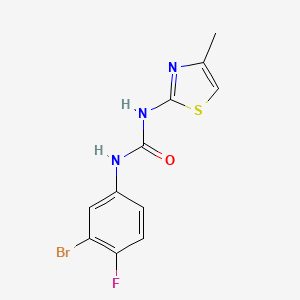![molecular formula C17H20ClNO B6590909 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride CAS No. 1220037-56-8](/img/structure/B6590909.png)
3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a biphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the biphenyl group imparts unique properties to the molecule, making it a valuable scaffold for drug discovery and other scientific research.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used in medicinal chemistry for the treatment of various human diseases . They have shown target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine-based compounds have been associated with various biological activities, indicating their influence on multiple biochemical pathways .
Result of Action
One compound with a similar structure, 1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride, exhibited an anti-anginal effect in experimental animals .
Méthodes De Préparation
The synthesis of 3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the biphenyl group. One common synthetic route includes the reaction of a suitable pyrrolidine precursor with a biphenyl derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding biphenyl alcohol and pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound’s potential as a drug candidate is of significant interest. Its biphenyl group and pyrrolidine ring make it a promising scaffold for the development of new therapeutic agents targeting various diseases.
Comparaison Avec Des Composés Similaires
3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents, leading to variations in their chemical and biological properties.
Biphenyl derivatives: Compounds with the biphenyl group but different functional groups attached to it can exhibit different reactivity and applications.
Pyrrolizidine alkaloids: These natural products contain a pyrrolidine ring fused with another ring system and have diverse biological activities.
Propriétés
IUPAC Name |
3-[(4-phenylphenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMATWQUCWCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-56-8 |
Source


|
| Record name | Pyrrolidine, 3-[([1,1′-biphenyl]-4-yloxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)





